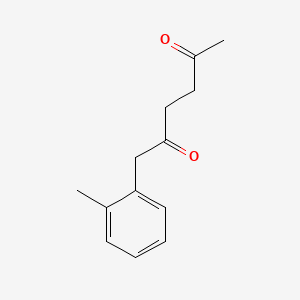

1-(o-Tolyl)hexane-2,5-dione

Description

Overview of Gamma-Diketones in Organic Synthesis and Chemical Biology

Gamma-diketones, also known as 1,4-dicarbonyl compounds, are organic molecules that feature two carbonyl groups separated by two carbon atoms. This specific arrangement of functional groups makes them highly valuable and versatile intermediates in organic synthesis. acs.orgwikipedia.org Their importance largely stems from their ability to serve as precursors for the synthesis of five-membered heterocyclic compounds like furans, pyrroles, and thiophenes through the Paal-Knorr synthesis. acs.orgwikipedia.orgbeilstein-journals.org This reaction, first reported in 1884, involves the acid-catalyzed cyclization and dehydration of a 1,4-diketone. wikipedia.orgalfa-chemistry.comorganic-chemistry.org By reacting the gamma-diketone with an acid, a primary amine, or a sulfur source, a wide variety of substituted furans, pyrroles, and thiophenes can be produced, respectively. wikipedia.org These heterocyclic motifs are core structures in numerous natural products and pharmaceutically active molecules, including the well-known drug atorvastatin (B1662188) (Lipitor). acs.orgnih.gov

The synthesis of gamma-diketones themselves has been an area of active research, with numerous methods developed to access this important class of compounds. organic-chemistry.orgacs.org These methods include the oxidative coupling of aryl alkenes and ketones, palladium-catalyzed coupling reactions, and the Stetter reaction, which involves the conjugate addition of an aldehyde to an α,β-unsaturated ketone. acs.orgacs.orgchemrxiv.orgnih.gov Modern advancements have focused on developing milder and more efficient catalytic systems, including the use of earth-abundant metals like cobalt and copper, to improve the accessibility of these key synthetic building blocks. acs.orgacs.org

In the realm of chemical biology, the reactivity of gamma-diketones has been exploited for bioconjugation, specifically for labeling proteins. nih.gov The Paal-Knorr reaction can be adapted to occur under physiological conditions (pH 7.2, ambient temperature), allowing for the covalent modification of lysine (B10760008) residues on proteins. nih.gov This process forms stable pyrrole (B145914) linkages, providing a tool for attaching probes or other molecules to native proteins for research purposes. nih.gov However, it is also this reactivity that underlies the neurotoxicity of certain gamma-diketones, such as 2,5-hexanedione (B30556), the toxic metabolite of n-hexane. nih.govwikipedia.org The diketone can react with lysine residues on axonal proteins, leading to pyrrole formation, protein cross-linking, and ultimately, neurodegeneration. nih.govwikipedia.org

Structural Features and Research Relevance of the 1-(o-Tolyl)hexane-2,5-dione Moiety

This compound is a specific gamma-diketone characterized by a hexane (B92381) chain with two ketone functional groups at positions 2 and 5. nih.gov A key feature of its structure is the presence of an ortho-tolyl group (a toluene (B28343) ring substituted at the second carbon) attached to the first carbon of the hexane chain. nih.govevitachem.com This aromatic substituent, along with the two carbonyl groups, defines its chemical properties and reactivity.

The presence of the two carbonyl groups classifies it as a diketone, while the o-tolyl group also places it in the category of aromatic compounds. evitachem.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are crucial for confirming its structure. evitachem.com

The research relevance of this compound lies in its potential as a building block in various fields. evitachem.com In organic synthesis, it can serve as an intermediate for creating more complex molecules, particularly heterocyclic compounds, through reactions like the Paal-Knorr synthesis. wikipedia.orgevitachem.com Its structure also makes it a candidate for investigation in medicinal chemistry and materials science. evitachem.com Synthesis of this compound can be achieved through methods such as condensation reactions, for example, between o-tolylacetone and another carbonyl compound, or through the oxidation of the corresponding alcohol. evitachem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(2-methylphenyl)hexane-2,5-dione | nih.gov |

| Molecular Formula | C₁₃H₁₆O₂ | nih.gov |

| Molecular Weight | 204.26 g/mol | nih.gov |

| CAS Number | 70855-13-9 | nih.gov |

Contemporary Research Landscape and Significance of Substituted Hexane-2,5-diones

The hexane-2,5-dione framework is a significant scaffold in contemporary chemical research, largely due to its role as a versatile precursor and its presence in biologically relevant contexts. scispace.comrsc.org Research has focused on synthesizing a variety of substituted hexane-2,5-diones to explore their utility in creating diverse molecular architectures. acs.orgnih.gov

A major area of significance is the synthesis of substituted pyrroles, which are important structural motifs in many natural and synthetic molecules. rgmcet.edu.in The Paal-Knorr cyclization of hexane-2,5-dione with various substituted anilines or aliphatic amines is a straightforward method to produce N-aryl and N-alkyl pyrroles. researchgate.netresearchgate.net Researchers have explored various catalytic conditions to improve the efficiency and environmental friendliness of this reaction, using catalysts like iodine, saccharin, and solid acids, and even unconventional methods like high hydrostatic pressure to drive the reaction without solvents or catalysts. rgmcet.edu.inresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

70855-13-9 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

1-(2-methylphenyl)hexane-2,5-dione |

InChI |

InChI=1S/C13H16O2/c1-10-5-3-4-6-12(10)9-13(15)8-7-11(2)14/h3-6H,7-9H2,1-2H3 |

InChI Key |

XSBXPCJZPZAVJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)CCC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 O Tolyl Hexane 2,5 Dione and Analogous Diketones

Condensation Reactions in Diketone Synthesis

Condensation reactions are a cornerstone of carbon-carbon bond formation. For the synthesis of 1,4-diketones, these reactions typically involve the coupling of an acyl anion equivalent with a suitable electrophile, such as an α,β-unsaturated ketone.

A plausible synthetic route for 1-(o-tolyl)hexane-2,5-dione would involve the reaction of o-tolualdehyde with methyl vinyl ketone. In this "umpolung" (polarity reversal) reaction, the aldehyde's carbonyl carbon is converted from an electrophile into a nucleophilic acyl anion equivalent by the catalyst. chemistry-reaction.com This nucleophile then attacks the β-carbon of methyl vinyl ketone in a conjugate addition, ultimately yielding the target 1,4-diketone after proton transfer and catalyst regeneration. researchgate.net The Stetter reaction is advantageous for its ability to create challenging 1,4-dicarbonyl structures under relatively mild conditions. nih.gov

Another potential condensation approach involves the reaction of tert-butyl acetoacetate (B1235776) with chloroacetone (B47974) in the presence of a base, followed by acidic hydrolysis and decarboxylation. patsnap.com To synthesize the o-tolyl derivative, a similar strategy could be envisioned starting with a β-keto ester bearing the o-tolyl group.

Several general strategies exist for the synthesis of the hexane-2,5-dione backbone. One modern approach is the photochemical direct C-C coupling of acetone (B3395972). rsc.org This method can be performed in a continuous-flow microreactor, significantly shortening reaction times from hours to minutes compared to batch reactions. rsc.org Research has shown that using a Hilbert fractal photo microreactor can enhance the selectivity for 2,5-hexanedione (B30556) compared to a standard capillary reactor, attributed to better mass-transfer rates. rsc.org

Aldol-type condensation reactions are also fundamental to the synthesis of diketone systems. researchgate.net A specific example involves a patented method where tert-butyl acetoacetate is reacted with chloroacetone using triethylamine (B128534) as a base. patsnap.com The resulting intermediate, tert-butyl 3-acetylmethylacetoacetate, is then hydrolyzed and decarboxylated under acidic conditions (e.g., sulfuric or hydrochloric acid) to yield 2,5-hexanedione. patsnap.com This multi-step condensation-hydrolysis sequence demonstrates high yields.

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 (Condensation) | tert-Butyl acetoacetate + Chloroacetone | Toluene (B28343), Triethylamine, 60-80°C | tert-Butyl 3-acetylmethylacetoacetate | 87.5-90.6% |

| 2 (Hydrolysis/Decarboxylation) | tert-Butyl 3-acetylmethylacetoacetate | 20% H₂SO₄ or HCl, 60-70°C | 2,5-Hexanedione | 90.3-90.9% |

Hydrolytic Approaches to 2,5-Diketones

Hydrolysis offers a direct and often high-yielding pathway to 1,4-diketones, particularly from biomass-derived heterocyclic compounds. This approach is a key strategy for producing sustainable platform chemicals.

A prevalent and efficient method for synthesizing hexane-2,5-dione is the acid-catalyzed hydrolysis of 2,5-dimethylfuran (B142691) (DMF). chemicalbook.comwikipedia.org DMF is a valuable platform chemical that can be derived from the dehydration and subsequent hydrogenolysis of fructose (B13574) or glucose, which are obtained from lignocellulosic biomass. nih.govrsc.org

The hydrolysis reaction involves the ring-opening of the furan (B31954) molecule. This process is typically carried out in an aqueous acidic medium, using mineral acids such as sulfuric acid, hydrochloric acid, or phosphoric acid as catalysts. researchgate.netgoogle.com The reaction proceeds effectively at elevated temperatures, often in the range of 90-150°C. researchgate.netgoogle.com To improve reaction efficiency and prevent side reactions, a biphasic system (e.g., water-cyclohexane) can be employed, where the organic phase continuously extracts the 2,5-hexanedione product, protecting it from further degradation. researchgate.net Research has shown that this method can achieve yields of over 90%. nih.govgoogle.com The synthesis of related diketones, such as 1-hydroxy-2,5-hexanedione (HHD), can also be achieved from furan derivatives like 5-hydroxymethylfurfural (B1680220) (HMF) through a combination of hydrogenation and hydrolysis steps. nih.govmdpi.com

| Acid Catalyst | Reaction Time (min) | DMF Conversion (%) | 2,5-Hexanedione Yield (%) |

|---|---|---|---|

| HCl | 30 | ~98 | ~95 |

| H₂SO₄ | 60 | ~98 | ~95 |

| H₃PO₄ | 120 | ~95 | ~92 |

Conditions: 150°C in a water/cyclohexane biphasic system.

Transition Metal-Catalyzed Coupling Reactions for Diketone Formation

Transition metal catalysis provides powerful and versatile tools for C-C bond formation, enabling the synthesis of complex carbonyl compounds under specific and often mild conditions. Ruthenium, in particular, has emerged as a highly effective catalyst for a variety of transformations involving carbonyls.

While direct ruthenium-catalyzed coupling reactions specifically targeting this compound are not extensively documented, analogous ruthenium-catalyzed transformations provide a clear precedent for the synthesis of δ-diketones (1,4-diketones). One highly relevant strategy is the α-alkylation of ketones. nih.govresearchgate.net This reaction can be achieved using a "hydrogen-borrowing" pathway, where a ruthenium catalyst temporarily oxidizes an alcohol to an aldehyde or ketone, which then participates in a coupling reaction, followed by hydrogenation of the intermediate. researchgate.netelsevierpure.com

A plausible pathway to a 1,4-diketone structure could involve the ruthenium-catalyzed α-alkylation of a ketone with an α-halo ketone. nih.gov For instance, the enolate of 1-(o-tolyl)propan-1-one could be coupled with chloroacetone in a ruthenium-catalyzed process to form the target diketone. Ruthenium catalysts are known to effectively alkylate various aromatic ketones, including challenging acetophenone (B1666503) derivatives. nih.govresearchgate.net

Furthermore, ruthenium catalysts have been used for the isomerization of 1,4-alkynediols into 1,4-diketones. researchgate.netbath.ac.uk This transformation provides an indirect route to the 1,4-dicarbonyl moiety, which can then undergo subsequent in-situ reactions, such as cyclization with an amine to form pyrroles in a tandem process. researchgate.netbath.ac.uk While this specific substrate differs, it demonstrates the capability of ruthenium complexes to facilitate the formation of 1,4-diketone structures from unsaturated precursors.

Exploration of Other Catalytic Systems for Diketone Formation

The formation of 1,4-diketones, including structures analogous to this compound, is facilitated by a diverse array of catalytic systems beyond traditional methods. These catalysts offer improved yields, milder reaction conditions, and greater functional group tolerance.

Rhodium-Catalyzed Conjugate Addition: A significant advancement is the rhodium-catalyzed enantioselective conjugate addition for synthesizing 1,4-keto-alkenylboronate esters. nih.gov This method utilizes novel alkenyl gem-diboronate esters which react with cyclic α,β-unsaturated ketones to form a new carbon-carbon bond and a stereocenter with high yield and enantioselectivity. nih.gov The resulting products can be readily transformed into the corresponding 1,4-dicarbonyl compounds. nih.gov

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are effective catalysts for the Stetter reaction, a key method for C-C bond formation to produce 1,4-diketones. nih.gov This reaction involves the 1,4-addition of an aldehyde to a Michael acceptor, such as an α,β-unsaturated ketone. nih.gov For instance, using 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride as the catalyst and triethylamine in DMSO, various arenoxy-substituted 1,4-diketones have been synthesized in good yields at room temperature. nih.gov

Photoredox and Dual Catalysis: The convergence of photoredox catalysis with other catalytic modes has opened new avenues for diketone synthesis. A dual system employing an N-heterocyclic carbene (NHC) organocatalyst and an organic multi-resonant thermally activated delayed fluorescence (MR-TADF) photocatalyst (DiKTa) enables the modular synthesis of unsymmetrical 1,4-diketones under metal-free conditions. rsc.org This three-component reaction involves benzoyl fluorides, styrenes, and α-keto acids. rsc.org Similarly, visible-light-induced radical coupling reactions using inexpensive organic dyes like eosin (B541160) Y as a photoredox catalyst can effectively produce 1,4-dicarbonyls from silyl (B83357) enol ethers and α-bromocarbonyl compounds. organic-chemistry.org

Other Metal-Based Catalysts:

Palladium: Palladium-catalyzed additions of organozinc reagents to enones in the presence of carbon monoxide provide a route to 1,4-diketones. organic-chemistry.org Another palladium-catalyzed method involves the cross-coupling of cyclopropanols with acyl chlorides. organic-chemistry.org

Silver: Silver catalysts can facilitate the intermolecular cross-coupling of silyl enolates, a reaction that proceeds through a one-electron process involving radical species. organic-chemistry.org

Copper: CuO catalyzes a three-component reaction of α-ketoaldehydes, 1,3-dicarbonyl compounds, and organic boronic acids in water to yield a wide range of products containing 1,4-diketones. organic-chemistry.org

| Catalytic System | Reactants | Key Features | Reference |

|---|---|---|---|

| Rhodium Complex | Alkenyl gem-diboronate esters, Cyclic α,β-unsaturated ketones | Enantioselective, High yield (>99:1 er) | nih.gov |

| N-Heterocyclic Carbene (NHC) | Aldehydes, α,β-Unsaturated ketones (Stetter Reaction) | Forms functionalized 1,4-diketones at room temperature | nih.gov |

| Dual NHC/Photoredox (DiKTa) | Benzoyl fluorides, Styrenes, α-Keto acids | Metal-free, Modular synthesis of unsymmetrical diketones | rsc.org |

| Eosin Y (Photoredox) | Silyl enol ethers, α-Bromocarbonyl compounds | Visible-light induced, Uses inexpensive organic dye | organic-chemistry.org |

| Palladium/Carbon Monoxide | Organozinc reagents, Enones | Good yields for cyclic and acyclic substrates | organic-chemistry.org |

| Silver | Silyl enolates | Intermolecular cross-coupling via a radical process | organic-chemistry.org |

| Copper Oxide (CuO) | α-Ketoaldehydes, 1,3-Dicarbonyls, Boronic acids | Three-component reaction in water, Excellent yields | organic-chemistry.org |

Novel Synthetic Pathways and Chemo-Selective Routes for Substituted Hexane-2,5-diones

Recent research has focused on developing novel and chemo-selective pathways to access substituted hexane-2,5-diones, often emphasizing sustainability, efficiency, and the use of renewable feedstocks.

Synthesis from Biomass: A prominent green chemistry approach involves the synthesis of hexane-2,5-dione and its derivatives from biomass. 2,5-Dimethylfuran (DMF), a heterocycle derivable from glucose, can be converted to 2,5-hexanedione via hydrolysis. wikipedia.org A highly efficient biphasic system using mineral acids (e.g., HCl, H₂SO₄) as catalysts in the aqueous phase and a water-immiscible organic phase (e.g., methyl isobutyl ketone) has been developed. researchgate.net This system allows for the continuous extraction of the synthesized diketone, preventing side reactions and leading to yields as high as 99%. researchgate.net Similarly, 1-hydroxy-2,5-hexanedione (HHD) can be produced from 5-hydroxymethylfurfural (HMF), another key biomass-derived platform chemical. nih.gov This conversion is achieved through hydrogenation using a commercial Palladium on carbon (Pd/C) catalyst in the presence of acetic acid, with yields reaching 68% even at high substrate concentrations. nih.gov

Photochemical Synthesis in Microreactors: A novel approach for the direct C-C coupling of acetone to form 2,5-hexanedione utilizes a Hilbert fractal photo microreactor. rsc.org This continuous-flow photochemical method significantly shortens the reaction time from hours to minutes compared to batch reactions. rsc.org The unique design of the microreactor enhances mass transfer rates, leading to improved selectivity for the desired 2,5-hexanedione. rsc.org

Radical-Mediated Pathways: Visible-light-mediated atom transfer radical addition (ATRA) reactions, catalyzed by Ru²⁺ photocatalysts, provide a route to 1,4-diketones from α-bromoketones and alkyl enol ethers. organic-chemistry.org This method is effective for constructing challenging secondary, tertiary, and quaternary carbon centers. organic-chemistry.org Another innovative approach is a light-driven, three-component process using a cobalt carbonyl complex (Co₂(CO)₈) as a solid carbonyl source. This reaction involves aryl halide CO insertion, alkene insertion, and protonation to furnish 1,4-diketones, initiated by the generation of an aryl radical. organic-chemistry.org

| Pathway | Starting Materials | Key Reagents/Conditions | Product | Significance | Reference |

|---|---|---|---|---|---|

| Biomass Hydrolysis (Biphasic) | 2,5-Dimethylfuran (DMF) | Mineral acid (e.g., HCl), Water/MIBK | 2,5-Hexanedione | Renewable feedstock, High yield (99%), Prevents side reactions | researchgate.net |

| Biomass Hydrogenation | 5-Hydroxymethylfurfural (HMF) | Pd/C, Acetic acid, H₂ | 1-Hydroxy-2,5-hexanedione | Uses renewable HMF, Simple catalytic system | nih.gov |

| Photochemical Microreaction | Acetone | UV light, Hilbert fractal photo microreactor | 2,5-Hexanedione | Continuous flow, Rapid reaction time, Enhanced selectivity | rsc.org |

| Light-Driven Carbonylation | Aryl halide, Alkene | Co₂(CO)₈, Visible light | 1,4-Diketones | Three-component reaction, Utilizes solid CO source | organic-chemistry.org |

| Visible-Light ATRA | α-Bromoketones, Alkyl enol ethers | Ru²⁺ photocatalyst, Visible light | 1,4-Diketones | Constructs complex carbon centers | organic-chemistry.org |

Mechanistic Investigations of Chemical Transformations Involving 1 O Tolyl Hexane 2,5 Dione Analogues

Mechanistic Pathways of the Paal-Knorr Reaction

Current evidence, supported by density functional theory (DFT) calculations and experimental observations, suggests that the hemiaminal cyclization is the preferred mechanistic route for the Paal-Knorr pyrrole (B145914) synthesis. rgmcet.edu.inresearchgate.net This pathway is considered more favorable both in the gas phase and in solution. researchgate.net

The mechanism proceeds through the following key steps:

Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dione. This leads to the formation of a hemiaminal intermediate. wikipedia.org

Cyclization: The crucial, and often rate-determining, step involves an intramolecular nucleophilic attack by the nitrogen atom of the hemiaminal on the second carbonyl group. rgmcet.edu.inresearchgate.net This ring-closing step forms a cyclic dihydroxy intermediate, specifically a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org

Dehydration: The cyclic intermediate subsequently undergoes a two-step dehydration, eliminating two molecules of water to form the stable, aromatic pyrrole ring. researchgate.net

This pathway is favored because it avoids the formation of a potentially less stable enamine intermediate and aligns with kinetic data showing that the cyclization step is rate-limiting. rgmcet.edu.inresearchgate.net

An alternative, though generally considered less likely, mechanism is the enamine cyclization pathway. researchgate.net This route was initially proposed but has been largely superseded by the hemiaminal pathway based on more recent mechanistic studies. organic-chemistry.org

The proposed steps for this pathway are:

Enamine Formation: The amine condenses with one of the carbonyl groups to form an enamine intermediate.

Cyclization: The enamine then undergoes an intramolecular cyclization. This can occur either through the attack of the enamine's nitrogen or its double bond on the remaining carbonyl group.

Dehydration: The resulting cyclic intermediate eliminates water to yield the final pyrrole product.

Studies comparing the reaction rates of different stereoisomers of substituted 1,4-diones have provided evidence against this pathway. organic-chemistry.org If a common enamine intermediate were formed before the rate-determining cyclization step, different diastereomers would be expected to react at the same rate, which is contrary to experimental observations. organic-chemistry.org

Catalysis is pivotal in the Paal-Knorr synthesis, significantly influencing reaction rates and efficiency. Both acid and water play crucial roles in facilitating the reaction.

Acid Catalysis: The reaction is typically conducted under acidic conditions, using either Brønsted or Lewis acids. rgmcet.edu.inalfa-chemistry.com The acid catalyst protonates one of the carbonyl oxygens, which enhances the electrophilicity of the carbonyl carbon. This activation accelerates the initial nucleophilic attack by the amine, a key step in both proposed pathways. wikipedia.orgalfa-chemistry.com While acidic conditions are beneficial, the pH must be controlled, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) derivatives as the main product. organic-chemistry.org

Role of Water: Explicit water molecules have been shown to play a significant role in mediating the reaction and lowering the activation energy barriers, particularly for the cyclization and dehydration steps. researchgate.netresearchgate.netrsc.org Water can act as a proton shuttle, facilitating the necessary proton transfers required for the formation and breakdown of intermediates. researchgate.net This water-mediated pathway is energetically preferred, highlighting that the water produced during the reaction can itself participate catalytically. researchgate.netrsc.org

Mechanism of Isoxazole (B147169) Formation from Nitrosation of Diketones

The conversion of 1,4-diketones into isoxazoles is a less common but mechanistically insightful transformation. It proceeds through nitrosation, which involves the introduction of a nitroso group (-NO) into the molecule, followed by tautomerism and intramolecular cyclization.

The initial step of the reaction involves the nitrosation of the diketone at the α-carbon position. This reaction does not occur on the ketone directly but on its more nucleophilic tautomer, the enol. rsc.orgrsc.org

Keto-Enol Tautomerism: The 1,4-diketone exists in a dynamic equilibrium with its corresponding enol form. masterorganicchemistry.com Although the keto form is typically more stable, the enol is the reactive species in this mechanism.

Formation of the Nitrosating Agent: The active electrophile is the nitrosonium ion (NO⁺). This ion is generated in situ from a precursor such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl). jove.comjove.com

Electrophilic Attack: The electron-rich C=C double bond of the enol tautomer acts as a nucleophile, attacking the electrophilic nitrosonium ion. rsc.orgjove.com This electrophilic addition to the enol is often the rate-limiting step and results in the formation of an α-nitroso-1,4-dione intermediate. rsc.org

The α-nitroso ketone formed in the initial step is generally unstable and readily undergoes further transformation to yield the stable isoxazole ring.

Nitroso-Oxime Tautomerism: The α-nitroso intermediate undergoes a rapid tautomerization to form a more stable monoxime of the 1,2,5-trione. jove.comjove.comyoutube.com This process involves the migration of the acidic α-proton to the oxygen atom of the nitroso group.

Intramolecular Cyclization and Dehydration: The final step is an intramolecular condensation. The nucleophilic hydroxyl group of the oxime attacks the proximate carbonyl carbon (at the C5 position). This ring-closing step forms a five-membered cyclic hemiacetal-like intermediate, which then readily dehydrates by eliminating a molecule of water to form the stable, aromatic isoxazole ring.

Mechanistic Aspects of Intramolecular Aldol (B89426) Reactions in Diketones

The intramolecular aldol reaction of 1,4-diketones, such as 1-(o-tolyl)hexane-2,5-dione, is a well-established method for the synthesis of five-membered carbocyclic rings. The general mechanism proceeds through a series of equilibrium steps initiated by a base or acid catalyst. In a base-catalyzed reaction, a proton is abstracted from an α-carbon to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ketone group within the same molecule. Subsequent protonation of the resulting alkoxide yields a β-hydroxy ketone, which can then undergo dehydration to form an α,β-unsaturated ketone.

For an unsymmetrical diketone like this compound, there are multiple acidic α-protons, leading to the potential formation of different enolates and, consequently, different cyclized products. The regioselectivity of the reaction is governed by both kinetic and thermodynamic factors. The formation of the kinetic enolate is favored by strong, sterically hindered bases at low temperatures, leading to deprotonation at the least substituted α-carbon. Conversely, thermodynamic enolates, which are more substituted and therefore more stable, are formed under conditions that allow for equilibration.

In the case of 1,4-diketones, the intramolecular aldol condensation overwhelmingly favors the formation of a five-membered ring over a strained three-membered ring. libretexts.orgkhanacademy.orglibretexts.orglibretexts.orgchemistrysteps.com This preference is due to the greater thermodynamic stability of the cyclopentenone system compared to a cyclopropenyl ketone derivative. The reaction steps are generally reversible, allowing for an equilibrium to be established that favors the formation of the more stable product. libretexts.orglibretexts.org

The presence of the o-tolyl group in this compound is expected to influence the reaction mechanism through both steric and electronic effects. Steric hindrance from the bulky o-tolyl group may disfavor the formation of an enolate at the adjacent methylene (B1212753) group (C-1). Electronically, the tolyl group, being weakly electron-donating, can influence the acidity of the α-protons and the reactivity of the carbonyl group.

Kinetic Studies of Diketone Reactions

Kinetic studies are crucial for understanding the factors that control the rates of chemical reactions and for elucidating reaction mechanisms. For the intramolecular aldol reaction of diketones, kinetic investigations can provide insights into the rate-determining step and the influence of substituents on the reaction rate.

Reaction Rate Determination and Order of Reaction

The rate of a chemical reaction is defined as the change in concentration of a reactant or product per unit of time. It can be determined experimentally by monitoring the concentration of a reactant or product over time. The relationship between the reaction rate and the concentration of reactants is given by the rate law, which is expressed as:

Rate = k[A]^m[B]^n

For the intramolecular aldol condensation of a diketone, the reaction rate can be monitored by techniques such as UV-Vis spectroscopy (by observing the formation of the conjugated enone product) or by chromatography (by measuring the disappearance of the starting material or the appearance of the product).

Hypothetical Kinetic Data for the Intramolecular Aldol Condensation

| Experiment | Initial [Diketone] (M) | Initial [Base] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-5 |

| 2 | 0.20 | 0.10 | 3.0 x 10-5 |

| 3 | 0.10 | 0.20 | 1.5 x 10-5 |

From this hypothetical data, doubling the initial concentration of the diketone while keeping the base concentration constant doubles the initial rate, suggesting the reaction is first order with respect to the diketone. Changing the concentration of the base has no effect on the rate, indicating it is zero order with respect to the base under these conditions, which might suggest that the enolate formation is fast and the subsequent cyclization is the rate-determining step.

Investigation of Inhibitory Mechanisms in Diketone Interactions

Inhibition of a chemical reaction involves the slowing down or prevention of the reaction by a substance called an inhibitor. Inhibitors can act in various ways, including by competing with the substrate for the active site of a catalyst (competitive inhibition), by binding to the catalyst at a different site and altering its conformation (non-competitive inhibition), or by reacting with the substrate or an intermediate in the reaction pathway.

In the context of diketone cyclization, inhibitory effects could arise from several sources:

Substrate Inhibition: At high concentrations, the diketone substrate itself might inhibit the reaction. This can occur if the substrate forms an unreactive complex with the catalyst or if it participates in side reactions that consume the catalyst or produce inhibitory byproducts. iastate.edu

Product Inhibition: The cyclic product of the aldol condensation could potentially inhibit the reaction by competing with the starting material for the catalyst or by shifting the equilibrium of a reversible step.

Competitive Inhibition by Analogues: Molecules with a similar structure to the diketone substrate could act as competitive inhibitors by binding to the catalyst without undergoing the cyclization reaction. iastate.eduscbt.com For example, a molecule that can form a stable, unreactive enolate or that can bind to the catalyst's active site without having the correct geometry for intramolecular attack could inhibit the desired reaction.

The mechanisms of inhibition can be either reversible or irreversible. aklectures.com Reversible inhibitors bind to the catalyst non-covalently and can be displaced, for instance, by increasing the substrate concentration. scbt.com Irreversible inhibitors, on the other hand, typically form a strong, often covalent, bond with the catalyst, leading to its permanent deactivation. tandfonline.comnih.gov

For enzymatic aldol reactions, various inhibitors have been identified that act by mimicking the substrate or by reacting with key amino acid residues in the enzyme's active site. nih.govscbt.com While the intramolecular aldol condensation of this compound is a chemical rather than an enzymatic process, similar principles of inhibition by substrate analogues or compounds that react with the catalyst can be applied.

The following table summarizes potential inhibitory mechanisms relevant to diketone cyclization.

Potential Inhibitory Mechanisms in Diketone Cyclization

| Inhibition Type | Mechanism | Example Inhibitor Type |

|---|---|---|

| Competitive | Inhibitor binds to the catalyst's active site, preventing substrate binding. | A structural analogue of the diketone that cannot cyclize. |

| Non-competitive | Inhibitor binds to a site on the catalyst other than the active site, causing a conformational change that reduces catalytic activity. | A molecule that chelates with a metal-based catalyst. |

| Substrate Inhibition | High concentrations of the substrate lead to the formation of unreactive complexes or side products. | The diketone substrate itself at high concentrations. |

| Irreversible | Inhibitor forms a stable, often covalent, bond with the catalyst, permanently deactivating it. | A reactive species that can covalently modify the catalyst. |

Advanced Spectroscopic and Analytical Characterization Techniques for 1 O Tolyl Hexane 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 1-(o-Tolyl)hexane-2,5-dione, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques provides a complete picture of its atomic connectivity and chemical environment.

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their proximity to one another. The spectrum of this compound is expected to show several key signals. The aromatic protons on the o-tolyl group would appear in the downfield region (typically δ 7.0-7.3 ppm) due to the deshielding effect of the aromatic ring current. Their splitting patterns would be complex due to coupling with each other. The single methyl group attached to the aromatic ring would produce a singlet at approximately δ 2.3 ppm.

The protons on the hexane-dione chain are in different chemical environments. The benzylic methylene (B1212753) protons (adjacent to the tolyl group) and the other methylene protons would exhibit distinct signals, likely as complex multiplets due to coupling with neighboring protons. The terminal methyl protons adjacent to a carbonyl group are expected to appear as a sharp singlet around δ 2.1 ppm. Coupling constants (J values) provide information about the dihedral angles between adjacent protons, helping to confirm their spatial relationships. ubc.caresearchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Aromatic (Ar-H) | 7.0 - 7.3 | Multiplet (m) | 4H |

| Methylene (-CH₂-) | 2.8 - 3.0 | Triplet (t) | 2H |

| Methylene (-CH₂-) | 2.6 - 2.8 | Triplet (t) | 2H |

| Aromatic Methyl (Ar-CH₃) | ~2.3 | Singlet (s) | 3H |

| Acetyl Methyl (-COCH₃) | ~2.1 | Singlet (s) | 3H |

Note: Predicted values are based on standard chemical shift ranges and analysis of similar structures. Actual experimental values may vary.

Carbon-13 NMR provides information about the carbon framework of the molecule. Since proton-decoupled ¹³C NMR is most common, each unique carbon atom typically appears as a single sharp line. For this compound, with a molecular formula of C₁₃H₁₆O₂, a total of 13 distinct signals would be expected if there is no molecular symmetry.

The two carbonyl carbons (C=O) are the most deshielded and would appear significantly downfield, typically in the range of δ 205-215 ppm. chemguide.co.uk The carbons of the aromatic ring would resonate between δ 125-140 ppm. The aliphatic carbons of the hexane (B92381) chain and the methyl groups would appear in the upfield region (δ 15-50 ppm). oregonstate.edudocbrown.info The specific chemical shifts allow for the assignment of each carbon atom within the molecular structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone Carbonyl (C=O) | 205 - 215 |

| Aromatic Carbons (Ar-C) | 125 - 140 |

| Aliphatic Methylene (-CH₂-) | 30 - 50 |

| Benzylic Methylene (Ar-CH₂-) | 40 - 55 |

| Aromatic Methyl (Ar-CH₃) | ~21 |

Note: Predicted values are based on typical chemical shift ranges for the given functional groups. chemguide.co.ukoregonstate.edu

To unambiguously confirm the structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would show correlations between the protons on adjacent methylene groups in the hexane chain and among the protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached. It allows for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between different fragments of the molecule, such as linking the benzylic protons to the aromatic ring carbons and the carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.com The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone groups, typically appearing around 1715 cm⁻¹. vscht.czlibretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium-Strong |

| C=O (Ketone) | Stretch | ~1715 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the structural fragments of a compound. For this compound (C₁₃H₁₆O₂), the molecular weight is 204.26 g/mol . echemi.comchemicalbook.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at a mass-to-charge ratio (m/z) of 204.

The fragmentation pattern is key to confirming the structure. chemguide.co.ukuni-saarland.de The molecular ion is often unstable and breaks apart in predictable ways. chemguide.co.uk Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Breakage of the C-C bond adjacent to a carbonyl group. This could lead to the loss of a methyl radical (•CH₃, mass 15) to give a fragment at m/z 189, or the loss of an acetyl group (CH₃CO•, mass 43) to give a fragment at m/z 161.

Benzylic cleavage: Cleavage of the bond between the benzylic methylene group and the rest of the hexane-dione chain, which could result in a tolylmethyl cation (C₈H₉⁺) at m/z 91, a very common fragment for tolyl-containing compounds. msu.edu

McLafferty Rearrangement: A characteristic rearrangement for ketones with sufficiently long alkyl chains, which could lead to fragmentation and the formation of specific radical cations. miamioh.edu

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 204 | [C₁₃H₁₆O₂]⁺• | Molecular Ion (M⁺•) |

| 189 | [M - CH₃]⁺ | Alpha-cleavage |

| 161 | [M - CH₃CO]⁺ | Alpha-cleavage |

| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula. For this compound, with the formula C₁₃H₁₆O₂, the theoretical composition can be precisely calculated. A close match between the experimental and theoretical values provides strong evidence for the proposed molecular formula, thus verifying the compound's elemental composition.

Table 5: Elemental Composition of this compound (C₁₃H₁₆O₂)

| Element | Atomic Mass | Moles of Atoms | Mass in Formula | Percentage Composition |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 13 | 156.13 | 76.44% |

| Hydrogen (H) | 1.008 | 16 | 16.128 | 7.90% |

| Oxygen (O) | 16.00 | 2 | 32.00 | 15.66% |

| Total | | | 204.26 | 100.00% |

Chromatographic Techniques for Purification and Purity Assessment of this compound

Chromatographic techniques are indispensable in the synthesis and analysis of organic compounds, providing powerful means for both the purification of products and the assessment of their purity. For this compound, a substituted diketone, these methods are crucial for isolating the target molecule from reaction byproducts and for its characterization in complex mixtures.

Column Chromatography Applications

Column chromatography is a widely employed preparative technique for the purification of synthetic products. In the context of this compound, this method is essential for separating the desired compound from starting materials, reagents, and other side products that may form during its synthesis. The principle of separation is based on the differential adsorption of the components of a mixture onto a stationary phase, with subsequent elution by a mobile phase.

Research Findings:

While specific literature detailing the column chromatographic purification of this compound is not extensively available, the purification of structurally related aryl-substituted ketones and diketones is well-documented. These studies provide a strong basis for establishing an effective purification protocol. The choice of stationary phase, typically silica gel or alumina, and the mobile phase (eluent) are critical parameters that are optimized to achieve efficient separation.

A common approach involves the use of a non-polar stationary phase like silica gel. The elution is typically carried out using a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. This allows for the sequential elution of compounds based on their polarity, with less polar compounds eluting first. For a molecule like this compound, which possesses both non-polar (the o-tolyl group and the hexane chain) and moderately polar (the dione functionality) characteristics, a solvent system such as a mixture of hexane and ethyl acetate (B1210297) is commonly employed.

Below is a hypothetical data table outlining typical parameters for the column chromatography purification of an aryl-substituted diketone like this compound, based on established chemical principles.

| Parameter | Description | Typical Values/Conditions |

| Stationary Phase | The solid adsorbent through which the mobile phase passes. | Silica gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | A solvent or mixture of solvents used to move the compounds through the column. | A gradient of Hexane and Ethyl Acetate (e.g., starting from 95:5 to 80:20 v/v) |

| Column Dimensions | The internal diameter and length of the chromatography column. | Varies based on the scale of the synthesis (e.g., 2-5 cm diameter, 30-50 cm length) |

| Loading Technique | Method of applying the crude sample to the column. | Dry loading (adsorbing the crude product onto a small amount of silica gel) or wet loading (dissolving the sample in a minimal amount of the initial mobile phase) |

| Fraction Collection | The process of collecting the eluting solvent in separate portions. | Fractions of 10-25 mL are typically collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product. |

| Monitoring | Technique used to track the separation process. | Thin Layer Chromatography (TLC) with UV visualization or staining. |

Liquid Chromatography-Mass Spectrometry (LC/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This hyphenated technique is exceptionally useful for the identification and quantification of specific compounds within complex mixtures.

For the analysis of this compound, LC/MS can be employed to monitor the progress of a chemical reaction, to assess the purity of the final product, and to identify potential impurities or degradation products.

Research Findings:

The analysis of related diketones, such as the n-hexane metabolite 2,5-hexanedione (B30556), in biological and environmental samples has been successfully achieved using LC/MS. These established methods provide a framework for developing an analytical procedure for this compound. A reversed-phase HPLC setup is typically used, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. An atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source would be suitable for ionizing this compound. The mass analyzer can then be operated in full-scan mode to obtain a mass spectrum of the eluting compounds or in selected ion monitoring (SIM) mode for targeted analysis and enhanced sensitivity.

The table below presents plausible LC/MS parameters for the analysis of this compound, derived from methodologies used for similar analytes.

| Parameter | Description | Typical Values/Conditions |

| LC System | The liquid chromatography instrument. | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | The stationary phase for separation. | Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |

| Mobile Phase | The solvent system for elution. | A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.2 - 0.5 mL/min |

| Column Temperature | The operating temperature of the column. | 30 - 40 °C |

| Injection Volume | The amount of sample introduced into the system. | 1 - 5 µL |

| MS System | The mass spectrometry instrument. | Quadrupole, Time-of-Flight (TOF), or Ion Trap mass spectrometer |

| Ionization Source | The method used to generate ions from the analyte. | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode |

| Mass Analyzer Mode | The method of mass detection. | Full Scan (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) for the [M+H]⁺ ion of this compound |

Computational and Theoretical Investigations of 1 O Tolyl Hexane 2,5 Dione and Its Chemical Environment

Molecular Modeling and Conformational Analysis

Molecular modeling of 1-(o-Tolyl)hexane-2,5-dione is essential for understanding its three-dimensional structure and the flexibility of its carbon chain. The molecule consists of a rigid o-tolyl group attached to a flexible hexane-2,5-dione backbone. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule by evaluating the potential energy as a function of bond rotations.

Interactive Table: Predicted Geometrical Parameters for a Stable Conformer of this compound (Note: These are representative values based on DFT calculations for analogous 1,4-diketones.)

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (Ketone) | ~1.21 Å |

| Bond Length | C-C (Aliphatic) | ~1.53 Å |

| Bond Length | C-C (Aromatic) | ~1.40 Å |

| Bond Angle | C-C-C (Chain) | ~112° |

| Bond Angle | C-C=O | ~121° |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic distribution and reactivity of this compound. Methods like DFT are widely used to study the electronic properties of organic molecules. researchgate.netorientjchem.org

A significant aspect of diketone chemistry is keto-enol tautomerism, an equilibrium between the diketo form and one or more enol forms. comporgchem.com For this compound, the equilibrium involves the migration of a proton from a carbon atom adjacent to a carbonyl group to the carbonyl oxygen, forming an enol. The stability of these tautomers is influenced by factors like intramolecular hydrogen bonding and solvent effects. orientjchem.orgresearchgate.net

Computational studies can predict the relative energies of the tautomers and the transition state barriers for their interconversion. researchgate.netorientjchem.org In the gas phase or nonpolar solvents, the enol form is often stabilized by an intramolecular hydrogen bond, making it more stable than the diketo form. researchgate.net In protic solvents, the diketo form may be favored due to intermolecular hydrogen bonding with the solvent. researchgate.net

Interactive Table: Predicted Relative Stability of Tautomers for a 1,4-Diketone

| Tautomeric Form | Key Structural Feature | Predicted Relative Stability | Factors Favoring this Form |

|---|---|---|---|

| Diketo | Two C=O groups | Favored in protic solvents | Intermolecular H-bonding with solvent |

| Enol 1 | C=C-OH near tolyl group | May be favored in gas phase/aprotic solvents | Intramolecular H-bond, conjugation |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comlibretexts.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). mdpi.com

For this compound, the HOMO is expected to have significant contributions from the π-system of the o-tolyl ring and the lone pairs on the carbonyl oxygen atoms. The LUMO is likely to be a π* antibonding orbital localized on the carbonyl groups, making them susceptible to nucleophilic attack. cureffi.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com

Interactive Table: Conceptual FMO Analysis of this compound

| Molecular Orbital | Predicted Location of High Electron Density | Implication for Reactivity |

|---|---|---|

| HOMO | o-Tolyl ring, Oxygen lone pairs | Site of electrophilic attack, electron donation |

| LUMO | Carbonyl carbons (C=O) | Site of nucleophilic attack, electron acceptance |

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can map out the entire energy profile of a chemical reaction, including intermediates and transition states. A classic reaction of 1,4-diketones is the Paal-Knorr synthesis, which yields substituted furans, pyrroles, or thiophenes. wikipedia.org

For this compound, reacting it with a primary amine under acidic conditions would lead to a substituted pyrrole (B145914). Computational studies on the Paal-Knorr mechanism have investigated the sequence of events, such as the initial formation of a hemiaminal, followed by cyclization and dehydration steps. rgmcet.edu.inorganic-chemistry.org By calculating the energies of all species along the reaction coordinate, the rate-determining step can be identified. DFT calculations are instrumental in characterizing the geometry and energy of the transition states, which are critical for understanding the reaction kinetics. rgmcet.edu.in

Interactive Table: Modeled Steps in the Paal-Knorr Pyrrole Synthesis

| Step | Description | Key Intermediate/State | Computational Focus |

|---|---|---|---|

| 1 | Nucleophilic attack of amine on a protonated carbonyl | Hemiaminal | Energy of formation, stereochemistry organic-chemistry.org |

| 2 | Intramolecular cyclization | 2,5-dihydroxytetrahydropyrrole derivative | Transition state energy for ring closure rgmcet.edu.in |

| 3 | Dehydration | Dihydropyrrole | Energy barriers for water elimination |

Molecular Docking Studies on Derivatives Containing Diketone Scaffolds

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). hu.edu.jo While specific docking studies on this compound are not prominent, the diketone scaffold is present in many biologically active molecules, and derivatives are often investigated as potential enzyme inhibitors or receptor ligands. mdpi.commdpi.com

Docking simulations place a ligand into the binding site of a receptor and calculate a score, such as binding energy, to estimate the strength of the interaction. hu.edu.jo These studies are crucial in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. nih.gov

Beyond predicting the binding pose, computational tools can provide a detailed assessment of the specific interactions that stabilize the ligand-receptor complex. nih.govnih.gov For derivatives of this compound, key interactions would involve its functional groups. Understanding these interactions at an atomic level is vital for structure-based drug design. nih.govmdpi.com

Hydrogen Bonds: The carbonyl oxygens can act as hydrogen bond acceptors.

Hydrophobic Interactions: The o-tolyl group and the aliphatic chain can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic tolyl ring can form π-π stacking or T-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. mdpi.com

Computational programs can identify and quantify these interactions, providing insights that guide the rational design of more potent and selective ligands. mdpi.comresearchgate.net

Interactive Table: Potential Ligand-Receptor Interactions for a Diketone Scaffold

| Interaction Type | Molecular Group Involved | Potential Receptor Residue | Computational Metric |

|---|---|---|---|

| Hydrogen Bonding | Carbonyl Oxygen (C=O) | Serine, Threonine, Asparagine | Distance and angle analysis |

| Hydrophobic | o-Tolyl group, Alkyl chain | Leucine, Valine, Isoleucine | Buried surface area calculation |

| π-π Stacking | o-Tolyl aromatic ring | Phenylalanine, Tyrosine | Distance and orientation of aromatic rings |

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 1-(o-Tolyl)hexane-2,5-dione in laboratory settings?

- Methodological Answer :

- Skin/Eye Protection : Use nitrile gloves and safety goggles, as the compound may cause skin/eye irritation (Category 2 hazards) .

- Ventilation : Work in a fume hood to avoid inhalation risks, especially during heating or solvent evaporation steps .

- Emergency Procedures : For accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention. Do not induce vomiting if ingested .

- Reproductive Toxicity Mitigation : Limit exposure duration and use double-gloving for prolonged handling, given its Category 2 reproductive toxicity classification .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O) stretches (expected ~1700–1750 cm⁻¹) and aromatic C-H bends from the o-tolyl group .

- NMR Analysis : Use NMR to resolve methyl protons (δ 2.3–2.5 ppm for o-tolyl CH) and diketone protons (δ 2.6–3.0 ppm). NMR confirms ketone carbons (δ 200–210 ppm) .

- GC-MS : Verify purity and molecular ion peaks (e.g., m/z for molecular weight + fragmentation patterns) .

Q. How should researchers design a baseline experiment to assess the compound’s reactivity under varying pH conditions?

- Methodological Answer :

- Variable Selection : Test pH ranges (e.g., 3–11) using buffer solutions, monitoring diketone stability via UV-Vis spectroscopy (absorbance at ~250–300 nm for carbonyl transitions) .

- Control Setup : Include inert atmosphere (N) to exclude oxidation artifacts.

- Data Collection : Track reaction kinetics (e.g., half-life) and byproduct formation via HPLC or TLC .

Advanced Research Questions

Q. How can contradictory thermochemical data for this compound be resolved?

- Methodological Answer :

- Cross-Validation : Compare enthalpy of formation data from NIST thermochemistry databases with computational methods (e.g., DFT calculations using Gaussian).

- Error Analysis : Assess experimental conditions (e.g., calorimetry vs. gas-phase measurements) for systematic biases .

- Table :

| Data Source | ΔH (kJ/mol) | Method | Notes |

|---|---|---|---|

| NIST | -245.3 ± 2.1 | Combustion Calorimetry | Gas-phase |

| DFT (B3LYP) | -238.9 ± 3.5 | Computational | Solvent correction needed |

Q. What strategies optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) for Friedel-Crafts alkylation of o-tolyl groups to hexanedione .

- Temperature Control : Maintain 80–100°C for diketone formation while avoiding side reactions (e.g., over-alkylation) .

- Purification : Use silica gel chromatography (hexane:EtOAc 4:1) or recrystallization (ethanol/water) to isolate high-purity product .

Q. How can reproductive toxicity risks associated with this compound be mitigated during long-term studies?

- Methodological Answer :

- Exposure Limits : Adhere to OSHA guidelines (PEL/TWA) and use real-time air monitoring in workspaces .

- In Vitro Alternatives : Prioritize cell-based assays (e.g., placental cell viability tests) before in vivo models .

- PPE Upgrades : Use respirators (NIOSH-approved) and disposable lab coats for extended handling .

Q. What computational methods are effective for modeling the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding affinities to enzymes (e.g., phospholipase A2) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes .

- QSAR Analysis : Correlate substituent effects (e.g., o-tolyl vs. phenyl) with bioactivity .

Data Contradiction & Analysis

Q. How should researchers address discrepancies in reported reaction kinetics for this compound derivatization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.